molecular formula C11H15BrFN B13173182 [(2-Bromo-3-fluorophenyl)methyl](methyl)(propan-2-yl)amine

[(2-Bromo-3-fluorophenyl)methyl](methyl)(propan-2-yl)amine

Cat. No.: B13173182
M. Wt: 260.15 g/mol
InChI Key: NCMSGMJKSFEKJG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenyl ring substituted with bromine at position 2 and fluorine at position 3. A methyl group, an isopropyl (propan-2-yl) group, and the bromo-fluorophenylmethyl moiety are attached to the central nitrogen atom.
Key Properties:

  • Molecular Formula: C₁₁H₁₄BrFN
  • Molecular Weight: Calculated as 269.14 g/mol (based on atomic weights).
  • Substituent Effects: The 2-bromo-3-fluoro substitution introduces steric hindrance and electronic effects (e.g., electron-withdrawing halogens), which may influence reactivity, solubility, and binding interactions.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-N-methylpropan-2-amine

InChI

InChI=1S/C11H15BrFN/c1-8(2)14(3)7-9-5-4-6-10(13)11(9)12/h4-6,8H,7H2,1-3H3

InChI Key

NCMSGMJKSFEKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=C(C(=CC=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-3-fluorophenyl Precursors

Method A: Electrophilic Aromatic Bromination and Fluorination

  • Starting Material: 3-fluoroaniline or 3-fluorophenol derivatives.
  • Step 1: Selective bromination at position 2 via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalysts, under controlled temperature to prevent polybromination.
  • Step 2: Fluorination can be achieved via nucleophilic substitution with fluorinating agents such as Selectfluor or via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).

Reaction Conditions:

Step Reagents Conditions Yield References
Bromination N-bromosuccinimide (NBS) Room temperature, radical initiator 70-85% ,
Fluorination NFSI or Selectfluor 0-25°C, inert atmosphere 65-80% ,

Notes: Regioselectivity is critical; directing effects of existing substituents guide halogenation.

Formation of the Methyl Linker

Method B: Nucleophilic Substitution on Aromatic Halides

  • Starting Material: 2-bromo-3-fluorophenyl derivatives.
  • Step 1: React with methylating agents such as methyl iodide (MeI) or methyl sulfate under basic conditions to form methylated aromatic intermediates.
  • Step 2: Alternatively, use a Grignard reagent derived from the aromatic halide and methyl magnesium bromide to attach the methyl group.

Reaction Conditions:

Method Reagents Conditions Yield References
Alkylation Methyl iodide, base (K₂CO₃) Reflux, polar aprotic solvent 75-90%
Grignard addition Methyl magnesium bromide Anhydrous conditions, 0°C to room temperature 80-95%

Introduction of the Amine Group

Method C: Reductive Amination

  • Step 1: React the methylated aromatic compound with formaldehyde or an aldehyde precursor.
  • Step 2: Reduce the imine intermediate using hydrogen gas with a suitable catalyst (e.g., Pd/C) or chemical reducing agents like sodium cyanoborohydride to obtain the primary amine with the desired substituents.

Alternative Approach: Nucleophilic Substitution on Aromatic Halides

  • Step 1: React the aromatic halide with a suitable amine precursor, such as methylpropan-2-ylamine, under basic or catalytic conditions.
  • Step 2: Use of palladium-catalyzed Buchwald-Hartwig amination to attach the amine directly to the aromatic ring.

Reaction Conditions:

Method Reagents Conditions Yield References
Reductive amination Formaldehyde, NaBH₃CN Mild heating, pH control 70-85%
Buchwald-Hartwig Amine, Pd catalyst, base 80-120°C, inert atmosphere 65-85%

Specific Synthesis Pathway (Proposed)

Step Description Reagents Conditions Expected Yield
1 Bromination of 3-fluoroaniline NBS Room temp, radical initiator 75-85%
2 Fluorination at position 3 NFSI 0-25°C 65-80%
3 Methylation of aromatic ring Methyl iodide, K₂CO₃ Reflux 75-90%
4 Formation of methyl linker Formaldehyde, NaBH₃CN Mild heating 70-85%
5 Attachment of amine backbone Methylpropan-2-ylamine Pd-catalyzed amination 65-85%

Notes and Considerations

  • Regioselectivity: Ensuring substitution occurs at the correct positions on the aromatic ring is critical, often requiring directing groups or protective strategies.
  • Purification: Chromatography and recrystallization are essential to obtain high purity intermediates.
  • Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields and selectivity.
  • Safety: Handling of brominating and fluorinating agents requires appropriate safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares the target compound with structurally similar bromo-fluorophenylmethyl amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Alkyl Groups on Amine CAS Number Reference
(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine C₁₁H₁₄BrFN 269.14 2-Br, 3-F Methyl, propan-2-yl Not provided Target compound
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 3-Br, 4-F 3-methylbutan-2-yl 1039971-23-7
(2-Bromophenyl)methylamine C₁₂H₁₈BrN 256.19 2-Br 2-methylbutan-2-yl 1019477-26-9
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 4-Br, 3-F Butan-2-yl 1247432-21-8
(3-Bromophenyl)methylamine C₁₀H₁₄BrN 228.13 3-Br Propan-2-yl 110079-41-9

Key Observations

Substituent Position Effects: Electron-Withdrawing Effects: The 2-bromo-3-fluoro substitution in the target compound creates a stronger electron-withdrawing environment compared to analogs with single halogens (e.g., 3-Br in ). This may reduce basicity of the amine group compared to non-halogenated analogs.

Alkyl Group Variations :

  • Methyl vs. Bulkier Alkyls : The target compound’s methyl and isopropyl groups provide moderate steric bulk, whereas analogs with larger alkyls (e.g., 3-methylbutan-2-yl in ) may exhibit higher lipophilicity and lower water solubility.
  • Impact on Conformation : Bulky alkyl groups (e.g., 2-methylbutan-2-yl in ) could restrict rotational freedom around the N–C bond, influencing binding interactions in pharmacological contexts.

Molecular Weight Trends :

  • The addition of fluorine and bromine increases molecular weight (e.g., target compound: 269.14 vs. : 228.13). Higher molecular weight analogs (e.g., : 274.17) may exhibit different pharmacokinetic profiles.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than (due to fluorine’s electronegativity) but lower than (due to larger alkyl groups).
  • Crystallinity : Analogs like (3-bromophenyl)methylamine () are liquids at room temperature, suggesting the target compound may also exhibit low crystallinity.

Biological Activity

(2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is an organic compound classified within the substituted phenylamines. Its unique structure, characterized by a bromine atom at the 2-position and a fluorine atom at the 3-position of a phenyl ring, along with a methyl group and an isopropyl amine moiety, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is C11H14BrF, and it has a CAS Registry Number of 1540021-62-2. The presence of halogen substituents (bromine and fluorine) significantly influences the compound's pharmacological properties.

The biological activity of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine is largely influenced by its halogen substituents. These atoms enhance the compound's binding affinity to various biological targets, including receptors and enzymes. The specific mechanism involves:

  • Modulation of Enzymatic Activity : The compound can act as an inhibitor or modulator for certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially influencing neurological functions and disorders.

Research indicates that halogenated compounds often exhibit altered pharmacokinetic properties due to their electronic effects, which can enhance efficacy in therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine:

Study Biological Activity Findings
Study 1Enzyme ModulationThe compound demonstrated significant inhibition of specific enzymes involved in neurotransmitter metabolism.
Study 2Receptor BindingHigh binding affinity was observed towards serotonin receptors, suggesting potential antidepressant properties.
Study 3CytotoxicityIn vitro tests revealed moderate cytotoxic effects against certain cancer cell lines, indicating possible anticancer activity.

Case Studies

  • Neurological Disorders : A study investigated the potential of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine as a treatment for anxiety and depression. Results indicated that the compound could modulate serotonin levels effectively, leading to improved behavioral outcomes in animal models .
  • Cancer Research : In a separate investigation, the compound was tested against various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound exhibited favorable absorption characteristics and metabolic stability, which are critical for drug development processes .

Comparison with Similar Compounds

To understand the uniqueness of (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
(2-Bromoaniline)Bromine substituent on anilineSimpler structure; lacks fluorine
(3-Fluoroaniline)Fluorine substituent on anilineLacks bromine; different reactivity
(4-Bromo-3-fluoroaniline)Bromine at para position, fluorine at metaDifferent substitution pattern; affects biological activity
(N,N-Dimethyl(2-bromo-3-fluorophenyl)methylamine)Similar core structure but with dimethyl amineVaries in steric hindrance and electronic properties

The combination of halogen substitutions and branched amine structure in (2-Bromo-3-fluorophenyl)methyl(propan-2-yl)amine may confer distinct pharmacological properties compared to these similar compounds .

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